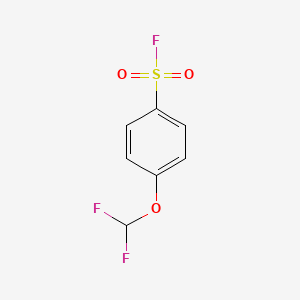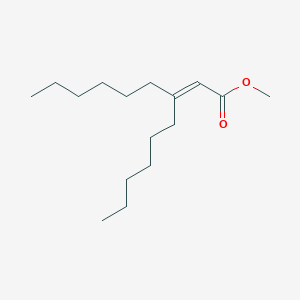
Methyl 3-hexylnon-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hexylnon-2-enoate is an organic compound with the molecular formula C16H30O2 It is an ester, characterized by the presence of a carbonyl group adjacent to an oxygen atom bonded to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-hexylnon-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hexylnon-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the esterification process, reducing the need for corrosive liquid acids.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hexylnon-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Methyl 3-hexylnon-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Used in the production of fragrances and flavorings due to its ester functionality.
Mécanisme D'action
The mechanism of action of methyl 3-hexylnon-2-enoate involves its interaction with enzymes or other molecular targets. For example, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial in various biological processes and can be exploited in drug design to create prodrugs that are activated in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-hexylhexanoate
- Methyl 3-hexyloctanoate
- Methyl 3-hexyldecanoate
Uniqueness
Methyl 3-hexylnon-2-enoate is unique due to its specific carbon chain length and the presence of a double bond, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar esters, which may have different chain lengths or lack the double bond.
Propriétés
Formule moléculaire |
C16H30O2 |
|---|---|
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
methyl 3-hexylnon-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-4-6-8-10-12-15(14-16(17)18-3)13-11-9-7-5-2/h14H,4-13H2,1-3H3 |
Clé InChI |
UKTOGMOGCWLYGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CC(=O)OC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



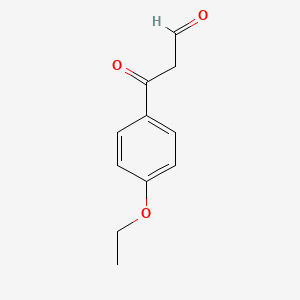
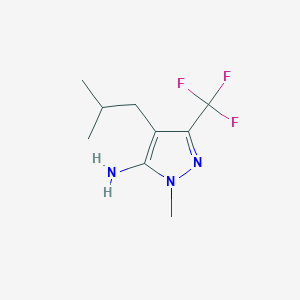
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
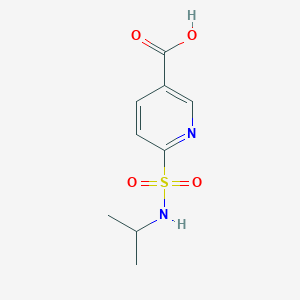
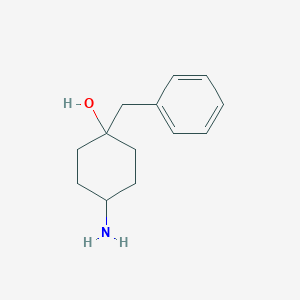
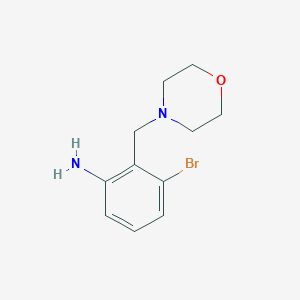
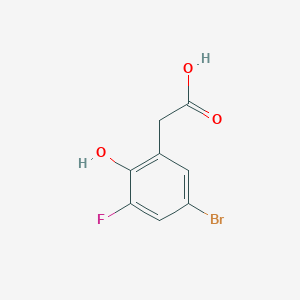
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)
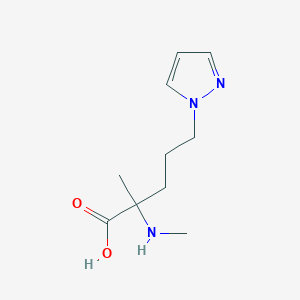

![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)
